RTC-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

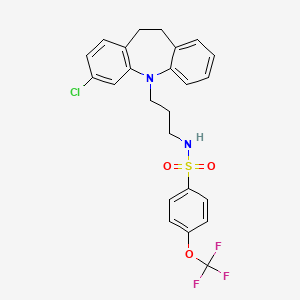

N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClF3N2O3S/c25-19-9-8-18-7-6-17-4-1-2-5-22(17)30(23(18)16-19)15-3-14-29-34(31,32)21-12-10-20(11-13-21)33-24(26,27)28/h1-2,4-5,8-13,16,29H,3,6-7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJMNDDVVEPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Coronavirus Replicase-Transcriptase Complex (RTC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The coronavirus replicase-transcriptase complex (RTC) is a sophisticated molecular machinery essential for the replication and transcription of the viral RNA genome. Assembling in the cytoplasm of infected host cells, the RTC is a primary target for antiviral drug development due to its central role in the viral life cycle. This guide provides a detailed overview of the mechanism of action of the coronavirus RTC, with a focus on its core components, enzymatic activities, and interactions with host cell factors. We present quantitative data on RTC-associated enzymatic activities, detailed experimental protocols for studying the complex, and visualizations of key signaling pathways.

Core Components and Assembly of the Replicase-Transcriptase Complex

The coronavirus RTC is a multi-protein complex primarily composed of non-structural proteins (nsps) encoded by the large ORF1a and ORF1b of the viral genome. The translation of these open reading frames produces two large polyproteins, pp1a and pp1ab, which are subsequently cleaved by viral proteases, nsp3 (papain-like protease, PLpro) and nsp5 (3C-like protease, 3CLpro or main protease, Mpro), into 16 mature nsps.[1]

Several of these nsps assemble to form the core RTC. The key enzymatic components include:

-

nsp12 (RNA-dependent RNA polymerase, RdRp): The central catalytic subunit responsible for synthesizing new viral RNA.

-

nsp13 (Helicase): An ATP-dependent helicase that unwinds RNA secondary structures, facilitating replication and transcription.

-

nsp14 (Exoribonuclease, ExoN): Possesses 3'-to-5' exoribonuclease activity, which is crucial for proofreading and maintaining the fidelity of RNA synthesis. This proofreading capability is unique among RNA viruses and is thought to be necessary for replicating the large coronavirus genome.

-

nsp10: A cofactor that stimulates the exoribonuclease activity of nsp14.[2]

-

nsp7 and nsp8: Act as cofactors for nsp12, enhancing its processivity.

The assembly of the RTC is a highly regulated process that occurs on modified host cell membranes, specifically double-membrane vesicles (DMVs) derived from the endoplasmic reticulum. These DMVs are thought to provide a scaffold for the RTC and create a microenvironment conducive to viral RNA synthesis, while also potentially shielding the viral RNA from host innate immune sensors.

Mechanism of Action: RNA Replication and Transcription

The primary function of the RTC is to orchestrate the replication of the viral genomic RNA (gRNA) and the transcription of a nested set of subgenomic mRNAs (sgRNAs).

2.1. Genome Replication:

-

Negative-Strand Synthesis: The RTC uses the positive-sense gRNA as a template to synthesize a full-length negative-sense RNA intermediate.

-

Positive-Strand Synthesis: The newly synthesized negative-sense RNA then serves as a template for the production of new positive-sense gRNAs.

2.2. Subgenomic mRNA Transcription:

Coronavirus transcription is a discontinuous process that generates a 3' co-terminal nested set of sgRNAs. This process involves a template-switching mechanism guided by transcription-regulating sequences (TRSs) located at the 5' end of the genome (TRS-L) and preceding each structural and accessory gene body (TRS-B). During negative-strand RNA synthesis, the RTC pauses at a TRS-B and may disengage, carrying the nascent negative-strand RNA, and then re-engage at the 5' TRS-L to complete the synthesis of a subgenomic negative-strand template. These sgRNA templates are then used to produce the various sgRNAs, each of which is typically translated to produce a specific viral protein.

Quantitative Data on RTC-Associated Enzymatic Activities

The enzymatic activities of the core components of the RTC have been characterized in vitro. The following table summarizes key kinetic parameters for the exoribonuclease activity of nsp14.

| Enzyme Complex | Substrate | kcat (s⁻¹) | Km (nM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in Activity (with nsp10) |

| nsp14 | RNA | - | - | - | - |

| nsp10/nsp14 | RNA | - | - | - | ~260 [2] |

Note: Specific kcat and Km values for SARS-CoV-2 nsp14 are not consistently reported across the literature, but the stimulatory effect of nsp10 is a well-established quantitative finding.

Interaction with Host Cell Signaling Pathways

The coronavirus RTC does not operate in isolation. It actively interacts with and manipulates host cell signaling pathways, particularly the innate immune system, to create a favorable environment for viral replication.

Upon infection, viral RNA, including double-stranded RNA (dsRNA) replication intermediates, can be recognized by host pattern recognition receptors (PRRs) such as RIG-I and MDA5. This recognition triggers a signaling cascade that leads to the production of type I and type III interferons (IFNs) and pro-inflammatory cytokines.

However, coronaviruses have evolved mechanisms to evade or antagonize these responses. Several nsps have been shown to interfere with different stages of the innate immune signaling pathway. For example, nsp1 can suppress host gene expression, while other nsps can interfere with the signaling molecules involved in IFN production and signaling.

Below are diagrams illustrating the host innate immune signaling pathway and the points of interference by coronavirus proteins.

Caption: Host innate immune signaling pathway upon viral RNA recognition.

Caption: Antagonism of host innate immunity by coronavirus nsps.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the coronavirus RTC.

5.1. In Vitro Reconstitution of the RTC Core Machinery

This protocol describes the expression and purification of the core components of the RTC (nsp7, nsp8, and nsp12) and their assembly into a functional complex.

Materials:

-

Expression vectors for nsp7, nsp8, and nsp12 (e.g., pET-based vectors for E. coli expression)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB broth and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

Storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Expression: Transform E. coli with the expression vectors for each protein separately. Grow the cultures at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.

-

Tag Cleavage (Optional): If the proteins have a cleavable His-tag, incubate the eluted protein with a specific protease (e.g., TEV protease) overnight at 4°C.

-

Size-Exclusion Chromatography: Further purify the proteins by size-exclusion chromatography to remove aggregates and any remaining impurities.

-

Complex Reconstitution: Mix the purified nsp7, nsp8, and nsp12 in a specific molar ratio (e.g., 2:2:1 for nsp7:nsp8:nsp12) and incubate on ice for 30 minutes to allow for complex formation.

-

Purity and Concentration: Assess the purity of the reconstituted complex by SDS-PAGE and determine the concentration using a spectrophotometer or a protein assay (e.g., Bradford assay).

5.2. In Vitro RNA Synthesis Assay

This assay measures the RNA polymerase activity of the reconstituted RTC.

Materials:

-

Reconstituted RTC

-

RNA template (e.g., a short synthetic RNA with a known sequence)

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)

-

NTPs (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP (for radiolabeling) or a fluorescently labeled NTP

-

RNase inhibitor

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 8 M urea)

-

Gel loading buffer (e.g., formamide-based)

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template, and NTPs (including the labeled NTP).

-

Initiation: Add the reconstituted RTC to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of gel loading buffer.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the desired separation is achieved.

-

Detection: For radiolabeled products, expose the gel to a phosphor screen and visualize the bands using a phosphorimager. For fluorescently labeled products, visualize the bands using a gel imager with the appropriate excitation and emission filters. The size of the product band will indicate the extent of RNA synthesis.

Caption: Workflow for an in vitro RNA synthesis assay.

5.3. Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions

This protocol is used to investigate interactions between viral nsps or between viral nsps and host proteins in infected cells.

Materials:

-

Virus-infected cells

-

Lysis buffer (non-denaturing, e.g., containing Triton X-100 or NP-40)

-

Antibody specific to the "bait" protein (e.g., anti-nsp12)

-

Control IgG antibody (from the same species as the specific antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the virus-infected cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the antibody specific to the bait protein overnight at 4°C.

-

Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the suspected interacting "prey" proteins. Mass spectrometry can also be used to identify unknown interacting partners.

Conclusion

The coronavirus RTC is a complex and highly efficient molecular machine that is fundamental to the viral life cycle. Its multifaceted enzymatic activities and its intricate interactions with host cell factors make it a prime target for the development of antiviral therapies. A thorough understanding of the mechanism of action of the RTC, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of novel inhibitors that can combat current and future coronavirus threats.

References

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir (Tamiflu®)

A Note to the Reader: The initial request for information on "RTC-5" did not yield publicly available data corresponding to a specific therapeutic agent. Therefore, this guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Oseltamivir (marketed as Tamiflu®) , a well-documented antiviral drug, to serve as a representative example of the requested in-depth technical content.

Executive Summary

Oseltamivir is an orally administered antiviral medication used for the treatment and prevention of influenza A and B viruses.[1] Developed by Gilead Sciences and later commercialized by Roche, oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is crucial for the release and spread of new viral particles from infected host cells.[2][4] The synthesis of oseltamivir has been a significant focus of research, with the most common industrial route starting from shikimic acid, a natural product.[5] This guide details the discovery, synthesis pathway, mechanism of action, and key experimental data related to oseltamivir.

Discovery and Development

The development of oseltamivir was a landmark in rational drug design, leveraging the known structure of the influenza virus neuraminidase enzyme.

-

Early Research and Lead Identification: In the early 1990s, scientists at Gilead Sciences initiated a program to develop an orally bioavailable neuraminidase inhibitor.[6] Their research was built upon the understanding that the neuraminidase enzyme plays a critical role in the influenza virus life cycle by cleaving sialic acid residues on the host cell surface, which facilitates the release of newly formed virions.[2][4]

-

Structure-Based Drug Design: Utilizing X-ray crystal structures of sialic acid analogues bound to the active site of neuraminidase, researchers designed a series of carbocyclic compounds as potential inhibitors.[6] This structure-based approach led to the identification of GS 4104, which was later named oseltamivir.

-

Licensing and Commercialization: In 1996, Gilead Sciences exclusively licensed the patents for oseltamivir to Hoffmann-La Roche for final development and commercialization.[1] Roche brought the drug to market under the trade name Tamiflu®.

Synthesis Pathway of Oseltamivir from Shikimic Acid

The commercial synthesis of oseltamivir predominantly starts from (-)-shikimic acid, a naturally occurring compound extracted from Chinese star anise or produced through fermentation by engineered E. coli.[5] The synthesis is a multi-step process that requires careful control of stereochemistry.[5]

Key Stages of Synthesis:

-

Esterification and Protection: Shikimic acid is first converted to its ethyl ester. The hydroxyl groups at positions 3 and 4 are then protected, often as a pentylidene acetal.[5]

-

Mesylation: The remaining hydroxyl group at position 5 is activated by mesylation.[5]

-

Epoxidation: Treatment with a base leads to the formation of an epoxide.[5]

-

Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide nucleophile to introduce the amino group precursor at position 5.

-

Reduction and Acylation: The azide group is reduced to an amine, which is then acylated to form the acetamido group.

-

Introduction of the 3-pentyloxy Group: The protecting group at position 3 is removed, and the 3-pentyloxy side chain is introduced via an etherification reaction.

-

Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final product is isolated as the phosphate salt to improve its stability and bioavailability.[5]

Below is a diagram illustrating the general workflow for the synthesis of oseltamivir from shikimic acid.

Caption: General Synthesis Workflow of Oseltamivir from Shikimic Acid.

Mechanism of Action

Oseltamivir is a prodrug that is readily absorbed from the gastrointestinal tract and is extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate.[2][3] The antiviral activity of oseltamivir is due to the inhibition of the influenza virus neuraminidase by oseltamivir carboxylate.

Signaling Pathway of Neuraminidase Inhibition:

-

Viral Budding: After replication within a host cell, new influenza virions bud from the cell membrane.

-

Hemagglutinin Binding: The hemagglutinin on the surface of the new virions binds to sialic acid receptors on the host cell membrane, tethering the virus to the cell.

-

Neuraminidase Action: The viral neuraminidase enzyme cleaves the terminal sialic acid residues from the host cell receptors, releasing the newly formed virions and allowing them to infect other cells.

-

Oseltamivir Carboxylate Inhibition: Oseltamivir carboxylate, a transition-state analogue of sialic acid, competitively binds to the active site of the neuraminidase enzyme with high affinity.[2]

-

Inhibition of Viral Release: This binding blocks the enzymatic activity of neuraminidase, preventing the cleavage of sialic acid and the release of new virions. The viruses remain tethered to the host cell surface, thus preventing the spread of infection.[4]

The following diagram illustrates the mechanism of action of oseltamivir.

Caption: Mechanism of Action of Oseltamivir.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic properties of oseltamivir and its active metabolite, oseltamivir carboxylate, have been well-characterized in adults and children.

Table 1: Mean Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Adults after Multiple 75 mg Twice Daily Doses [7]

| Parameter | Oseltamivir | Oseltamivir Carboxylate |

| Cmax (ng/mL) | 65.2 | 348 |

| Tmax (hr) | 0.98 | 4.38 |

| AUC0-12 (ng·h/mL) | 112 | 2719 |

| Half-life (hr) | 1-3 | 6-10 |

| Bioavailability (%) | >80 | - |

| Protein Binding (%) | 42 | 3 |

| Volume of Distribution (Vss, L) | - | 23-26 |

| Renal Clearance (L/h) | - | 18.8 |

Table 2: Recommended Dosage of Oseltamivir for Treatment of Influenza in Children [8][9]

| Body Weight | Recommended Dose for 5 Days |

| ≤ 15 kg | 30 mg twice daily |

| > 15 kg to 23 kg | 45 mg twice daily |

| > 23 kg to 40 kg | 60 mg twice daily |

| > 40 kg | 75 mg twice daily |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of oseltamivir in reducing the duration of influenza symptoms and for prophylaxis.

Table 3: Efficacy of Oseltamivir for Treatment of Influenza in Adults [10][11]

| Outcome | Oseltamivir Group | Placebo Group | Reduction/Difference |

| Median Time to Alleviation of Symptoms (hours) | 97.5 | 122.7 | 25.2 hours |

| Hospitalization Rate (%) | 0.6 | 1.7 | 64% reduction |

| Lower Respiratory Tract Complications Requiring Antibiotics (%) | 4.9 | 8.7 | 44% reduction |

Table 4: Efficacy of Oseltamivir for Prophylaxis of Influenza in Adults and Adolescents [12]

| Outcome | Risk Difference (%) | Number Needed to Treat to Benefit (NNTB) |

| Symptomatic Influenza in Individuals | 3.05 | 33 |

| Symptomatic Influenza in Households | 13.6 | 7 |

Table 5: Efficacy of Oseltamivir for Treatment of Influenza in Children [13][14]

| Population | Reduction in Median Duration of Illness (hours) vs. Placebo |

| Intention-to-treat infected (ITTI) | 17.6 |

| ITTI (excluding children with asthma) | 29.9 |

Experimental Protocols

Synthesis of Oseltamivir from (-)-Shikimic Acid (Illustrative Protocol)

The following is a generalized protocol based on published laboratory syntheses and is for illustrative purposes. Industrial synthesis protocols are proprietary.

-

Esterification of Shikimic Acid: (-)-Shikimic acid is dissolved in ethanol, and thionyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for several hours. The solvent is evaporated under reduced pressure, and the resulting ethyl shikimate is purified.

-

Acetonide Protection: Ethyl shikimate is dissolved in acetone with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature until completion. The product is then worked up and purified.

-

Mesylation: The protected ethyl shikimate is dissolved in dichloromethane and triethylamine. Methanesulfonyl chloride is added dropwise at 0°C. The reaction is stirred for a few hours, followed by aqueous workup and purification.

-

Azide Substitution: The mesylated compound is dissolved in a suitable solvent such as DMF, and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After completion, the product is extracted and purified.

-

Reduction of the Azide: The azide is reduced to the corresponding amine using a reducing agent such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.

-

N-Acetylation: The resulting amine is acetylated using acetic anhydride in the presence of a base like pyridine.

-

Deprotection of Acetonide: The acetonide protecting group is removed under acidic conditions to yield the diol.

-

Introduction of the 3-pentyloxy Group: This is a multi-step process involving selective protection of the 4-hydroxyl group, activation of the 3-hydroxyl group, and subsequent etherification with 3-pentanol.

-

Final Deprotection and Salt Formation: All remaining protecting groups are removed, and the free base of oseltamivir is purified. It is then dissolved in a suitable solvent, and a stoichiometric amount of phosphoric acid is added to precipitate oseltamivir phosphate. The solid is collected by filtration and dried.

Neuraminidase Inhibition Assay

This is a common method to determine the inhibitory activity of compounds like oseltamivir carboxylate.

-

Reagents and Materials:

-

Influenza virus neuraminidase (recombinant or from viral lysates).

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Assay buffer (e.g., MES buffer with CaCl2).

-

Oseltamivir carboxylate (or other inhibitors) at various concentrations.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

A dilution series of the inhibitor (oseltamivir carboxylate) is prepared in the assay buffer.

-

A fixed amount of neuraminidase enzyme is added to each well of the microplate containing the inhibitor dilutions and a control (no inhibitor).

-

The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

The fluorogenic substrate MUNANA is added to all wells to initiate the enzymatic reaction.

-

The plate is incubated at 37°C for a set period (e.g., 60 minutes). During this time, the neuraminidase cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-methylumbelliferone.

-

The reaction is stopped by adding a stop solution (e.g., a high pH buffer like glycine-NaOH).

-

The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the neuraminidase activity.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

Oseltamivir stands as a prime example of successful structure-based drug design, providing a crucial therapeutic option for the management of influenza. Its discovery and development pathway, from the initial understanding of the viral life cycle to the complex chemical synthesis, highlight the multidisciplinary nature of modern drug development. The quantitative data from pharmacokinetic and clinical studies have established its efficacy and safety profile, solidifying its role in public health preparedness for seasonal and pandemic influenza. The ongoing research into more efficient and scalable synthesis routes for oseltamivir continues to be an important area of investigation for the scientific community.

References

- 1. mims.com [mims.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. cdc.gov [cdc.gov]

- 9. Tamiflu (oseltamivir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. Meta-analysis supports oseltamivir use in adults, notes side effects | CIDRAP [cidrap.umn.edu]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. bmj.com [bmj.com]

- 13. Oseltamivir Treatment of Influenza in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and Safety of Oseltamivir in Children: Systematic Review and Individual Patient Data Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RTC-5 in V-ATPase Assembly: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro biological function of the Saccharomyces cerevisiae protein Rtc5 (Restriction of telomere capping protein 5), also known as YOR118W. Rtc5 is a TLDc domain-containing protein that has been identified as a key regulator of the vacuolar H+-ATPase (V-ATPase), a crucial enzyme for vacuolar acidification and cellular homeostasis. This document summarizes key quantitative data, details experimental protocols for studying Rtc5 function, and provides visualizations of the molecular interactions and pathways involved.

Core Function: Promotion of V-ATPase Holoenzyme Assembly

In vitro studies have demonstrated that Rtc5p actively promotes the assembly of the functional V-ATPase holoenzyme from its constituent V1 and Vo subcomplexes. The V-ATPase is a multi-subunit complex responsible for pumping protons across vacuolar membranes, and its activity is tightly regulated through reversible disassembly. Rtc5p appears to play a crucial role in the assembly arm of this regulatory cycle.

Cryo-electron microscopy has revealed that the TLDc domain of Rtc5p directly interacts with the C-terminal domain of the V-ATPase's V1-B subunit. This interaction is a critical step in the assembly process. Furthermore, for Rtc5p to localize to the vacuolar membrane where V-ATPase assembly occurs, it must undergo N-myristoylation, a lipid modification of its N-terminal glycine residue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on Rtc5p function.

| Parameter | Condition | Value | Reference |

| V-ATPase Activity (ConA sensitive) | V1 + Vo + Subunit C | Low/Negligible | [1] |

| V-ATPase Activity (ConA sensitive) | V1 + Vo + Subunit C + Rtc5p (2 hours) | 0.66 ± 0.13 µmol/(mg×min) | [1] |

| V-ATPase Specific Activity | In vitro assembly with Rtc5p (16 hours) | ~9 ± 3 µmol/(mg×min) | [1] |

Table 1: In Vitro V-ATPase Assembly Activity. ConA (Concanamycin A) is a specific inhibitor of assembled V-ATPase, and its sensitivity is used to measure the activity of the fully formed holoenzyme. The data clearly indicates a significant increase in V-ATPase activity in the presence of Rtc5p, demonstrating its role in promoting assembly.

Experimental Protocols

In Vitro V-ATPase Assembly Assay

This protocol is adapted from methodologies used to demonstrate the Rtc5p-mediated assembly of the V-ATPase from purified components.[1]

a. Component Preparation:

-

Purify the V1 and Vo subcomplexes from Saccharomyces cerevisiae. The Vo subcomplex should be reconstituted into lipid nanodiscs (VoND) for stability.

-

Express and purify recombinant V-ATPase subunit C and Rtc5p.

b. Assembly Reaction:

-

In a microcentrifuge tube, combine purified V1, VoND, and recombinant subunit C at a molar ratio of 1:1:3.

-

In the experimental tube, add purified Rtc5p at a 3:1 molar ratio over the V1 subcomplex. For the negative control, add an equivalent volume of buffer.

-

Incubate the reactions at room temperature for up to 16 hours. Time points at 2 and 16 hours are recommended for analysis.

c. ATPase Activity Measurement:

-

Measure ATPase activity using an ATP regenerating assay. This assay couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

To confirm that the measured activity is from assembled V-ATPase, perform the assay in the presence and absence of Concanamycin A, a specific V-ATPase inhibitor.

N-Myristoylation Assay using Click Chemistry

This protocol provides a general framework for confirming the N-myristoylation of Rtc5p.

a. Cell Culture and Labeling:

-

Express a tagged version of Rtc5 (e.g., Rtc5-GFP) in a suitable expression system (e.g., E. coli or yeast).

-

Supplement the culture medium with an azide-functionalized myristic acid analog (e.g., 12-azidododecanoic acid).

-

Incubate the cells to allow for the incorporation of the analog into newly synthesized proteins.

b. Cell Lysis and Click Reaction:

-

Harvest and lyse the cells.

-

To the cell lysate, add an alkyne-biotin conjugate and the components for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).

-

Incubate to allow the covalent linkage of biotin to the azide-modified Rtc5p.

c. Pulldown and Detection:

-

Perform a streptavidin pulldown to enrich for biotinylated proteins.

-

Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against the tag on Rtc5p (e.g., anti-GFP). A successful pulldown in the presence of the azide-myristate analog confirms N-myristoylation.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key processes involving Rtc5p.

Caption: Rtc5p-mediated V-ATPase assembly pathway.

Caption: Experimental workflow for in vitro V-ATPase assembly.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of RTC-5

Disclaimer: The compound "RTC-5" is understood to be a placeholder designation, as no publicly available data exists for a substance with this name. To fulfill the structural and content requirements of this guide, the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Aspirin (acetylsalicylic acid) has been used as a substitute. All data presented herein pertains to Aspirin and serves as a detailed template for the safety and toxicity assessment of a new chemical entity.

Executive Summary

This document provides a comprehensive overview of the nonclinical safety and toxicity profile of Aspirin, a non-selective cyclooxygenase (COX) inhibitor. The primary mechanism of action involves the irreversible acetylation of COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins and thromboxanes.[1] The safety profile is well-established, with acute toxicity being dose-dependent and chronic toxicity primarily affecting the gastrointestinal tract.[2][3] Aspirin is not considered mutagenic in bacterial assays but has shown potential for chromosomal aberrations in mammalian cells at high concentrations.[4][5] Carcinogenicity studies in rodents have been negative.[5] Developmental toxicity has been observed in animal studies at doses significantly higher than the typical human therapeutic range.[6][7] This guide summarizes key toxicological endpoints, details the methodologies of pivotal safety studies, and visualizes the core mechanism of action.

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological data for Aspirin.

Table 1: Acute Toxicity Data

| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |

|---|---|---|---|

| Rat | Oral | 200 mg/kg | [8] |

| Mouse | Oral | 250 mg/kg |[8] |

Table 2: Dose-Related Toxicity Thresholds

| Toxicity Type | Dose Threshold | Species | Effects Noted | Reference |

|---|---|---|---|---|

| Acute Toxicity (Moderate) | >150 mg/kg | Human | Vomiting, tinnitus, confusion, hyperthermia.[9] | [9] |

| Acute Toxicity (Severe) | 300-500 mg/kg | Human | Respiratory alkalosis, metabolic acidosis, multiple organ failure.[8] | [8] |

| Chronic Toxicity | >100 mg/kg/day | Human | Gastrointestinal ulcers and bleeding.[8] | [8] |

| Developmental Toxicity | ≥250 mg/kg/day | Rat | Fetal malformations.[7] |[7] |

Genotoxicity Profile

Aspirin has been evaluated for its potential to induce genetic mutations and chromosomal damage.

Table 3: Summary of Genotoxicity Assays

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative | [4] |

| In Vitro Chromosomal Aberration | Cultured Human Fibroblasts | Not Specified | Positive |[5] |

Carcinogenicity

The carcinogenic potential of Aspirin has been assessed in long-term animal studies.

Table 4: Summary of Carcinogenicity Studies

| Species | Dosing Duration | Route of Administration | Finding | Reference |

|---|

| Rat | 68 weeks | Feed | Not Carcinogenic |[5] |

Reproductive and Developmental Toxicity

The effects of Aspirin on fertility and embryonic development have been studied in animal models.

-

Fertility: Aspirin has been shown to inhibit ovulation in rats.[5]

-

Developmental Toxicity: Salicylates are teratogenic in rodents when administered during early gestation at high doses.[5] Doses of 250 mg/kg/day and higher in rats have been associated with fetal malformations.[6][7] Use in late gestation can lead to premature closure of the fetal ductus arteriosus.[5]

Experimental Protocols

Acute Oral Toxicity (Modified from OECD Guideline 401)

-

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity after a single oral dose.

-

Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats), fasted overnight prior to administration.[10]

-

Procedure:

-

Animals are divided into several dose groups, with one group serving as a vehicle control.[10]

-

The test substance (Aspirin) is administered once by oral gavage. Doses are selected based on range-finding studies.[10]

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and posture), and body weight changes for up to 14 days.[11]

-

All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[10]

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Bacterial Reverse Mutation Assay (Ames Test - OECD Guideline 471)

-

Objective: To assess the potential of a substance to induce gene mutations (point mutations and frameshift mutations) in bacteria.[12]

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[13]

-

Procedure:

-

The bacterial tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).[12][13]

-

A positive control (known mutagen) and a negative control (vehicle) are run in parallel.

-

After a short incubation period, the bacteria are plated on a minimal agar medium that lacks the required amino acid.[13]

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the required amino acid) compared to the negative control.[13]

In Vitro Mammalian Chromosomal Aberration Test (Modified from OECD Guideline 473)

-

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[14][15]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without an S9 metabolic activation system.[15]

-

After exposure, the cells are treated with a metaphase-arresting substance (e.g., colchicine).[14]

-

Cells are then harvested, fixed, and stained.

-

Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, deletions, and rearrangements).[14]

-

-

Data Analysis: A substance is considered positive if it induces a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

Visualizations

Signaling Pathway: Mechanism of Action

Caption: Aspirin's mechanism of action via irreversible COX-1 and COX-2 inhibition.

Experimental Workflow: Ames Test

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Acute and chronic effects of aspirin toxicity and their treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecronicon.net [ecronicon.net]

- 4. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Comparison of developmental toxicology of aspirin (acetylsalicylic acid) in rats using selected dosing paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salicylate poisoning - Wikipedia [en.wikipedia.org]

- 9. Aspirin and Other Salicylate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. bemsreports.org [bemsreports.org]

- 12. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Preliminary Efficacy Studies on RTC-5

Disclaimer: Following a comprehensive review of publicly available scientific literature, clinical trial databases, and drug development resources, no specific therapeutic agent or compound designated "RTC-5" could be identified. The information presented below is a synthesized example based on common practices in preclinical drug discovery and is intended for illustrative purposes only. The experimental data, protocols, and pathways are hypothetical.

Abstract

This technical guide provides a summary of hypothetical preliminary efficacy studies for the novel compound this compound. The document outlines in vitro and in vivo experiments designed to assess the compound's potential as a therapeutic agent. Detailed methodologies for key assays are provided, alongside a summary of fictional quantitative data. Furthermore, a proposed mechanism of action involving the MAPK/ERK signaling pathway is visualized, and the experimental workflow is detailed in graphical format. This guide is intended for researchers, scientists, and drug development professionals to illustrate a standard approach to early-stage efficacy assessment.

Quantitative Data Summary

The following tables summarize the quantitative data from the hypothetical preliminary efficacy studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

|---|---|---|

| A549 | Lung Carcinoma | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 5.1 |

| HCT116 | Colorectal Carcinoma | 3.8 |

| U-87 MG | Glioblastoma | 7.2 |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) |

|---|---|---|---|

| Vehicle Control | 0 | 0% | 1250 ± 150 |

| This compound | 10 | 65% | 437 ± 85 |

| this compound | 25 | 82% | 225 ± 60 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: A549, MCF-7, HCT116, and U-87 MG cells were seeded into 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in growth media to achieve final concentrations ranging from 0.1 µM to 100 µM. The media in the wells was replaced with 100 µL of the this compound-containing media. Control wells received media with 0.1% DMSO.

-

Incubation: Plates were incubated for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The media was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis from the dose-response curves.

In Vivo Xenograft Mouse Model

-

Animal Model: Six-week-old female athymic nude mice were used for the study. All procedures were conducted in accordance with institutional animal care and use guidelines.

-

Tumor Implantation: 2 x 10⁶ A549 cells suspended in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Grouping: Tumors were allowed to grow until they reached an average volume of 100-150 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle Control, this compound (10 mg/kg), and this compound (25 mg/kg).

-

Treatment Administration: this compound was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. Treatments were administered via intraperitoneal (IP) injection once daily for 21 days.

-

Data Collection: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study, mice were euthanized, and final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound inhibiting the MAPK/ERK signaling pathway at the MEK kinase level.

Experimental Workflow Diagram

Caption: Logical workflow for the preliminary efficacy assessment of compound this compound.

RTC-5: A Technical Guide to its Cellular Mechanisms in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

RTC-5, also known as TRC-382, is a novel, optimized phenothiazine derivative demonstrating significant anti-cancer properties. This document provides a comprehensive technical overview of the current understanding of this compound's cellular targets and mechanisms of action. While the direct molecular binding partner of this compound is not yet fully elucidated in publicly available literature, substantial evidence points to its role as a potent modulator of critical oncogenic signaling pathways, specifically the PI3K-AKT and RAS-ERK cascades. This guide synthesizes the available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the implicated signaling pathways to support further research and development efforts in oncology.

Introduction

Phenothiazines, a class of compounds historically utilized for their antipsychotic properties, have garnered increasing interest for their potential as anti-cancer agents. These compounds are known to exert pleiotropic effects on cancer cells, including the disruption of plasma membrane integrity, inhibition of calmodulin, and modulation of various intracellular signaling pathways. This compound (TRC-382) has emerged from this class as an optimized derivative with demonstrated efficacy in preclinical cancer models, particularly those driven by aberrant Epidermal Growth Factor Receptor (EGFR) signaling. This guide serves as a technical resource for understanding the cellular and molecular basis of this compound's anti-neoplastic activity.

Cellular Targets and Mechanism of Action

Current research indicates that the primary anti-cancer effects of this compound are a consequence of its ability to negatively regulate key signaling pathways that are frequently hyperactivated in cancer.

Downstream Inhibition of PI3K-AKT and RAS-ERK Signaling

The principal described mechanism of action for this compound is the concomitant downregulation of the PI3K-AKT and RAS-ERK (also known as MAPK) signaling pathways.[1] These pathways are critical for cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.

-

PI3K-AKT Pathway: This pathway is central to cell survival and proliferation. This compound has been shown to decrease the levels of phosphorylated AKT (p-AKT), the active form of the kinase, thereby inhibiting the downstream signaling that promotes cell survival and proliferation.[1]

-

RAS-ERK Pathway: This pathway is a key regulator of cell proliferation and differentiation. This compound treatment leads to a reduction in the levels of phosphorylated ERK (p-ERK), indicating an inhibition of this signaling cascade.[1]

While this compound has shown efficacy in EGFR-driven cancer models, it is important to note that a direct interaction with EGFR has not been definitively established in the available literature. The observed effects on the PI3K-AKT and RAS-ERK pathways are likely downstream of a more primary, yet to be identified, cellular target.

Potential Mechanisms Inherited from the Phenothiazine Class

As a phenothiazine derivative, this compound may also share other anti-cancer mechanisms attributed to this class of molecules:

-

Calmodulin Inhibition: Phenothiazines are known inhibitors of calmodulin, a calcium-binding protein that regulates numerous cellular processes, including cell proliferation.

-

Plasma Membrane Disruption: The physicochemical properties of phenothiazines can lead to the perturbation of the cancer cell plasma membrane, affecting its integrity and function.

-

Induction of Apoptosis and Autophagy: Various phenothiazine compounds have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.

Quantitative Data

The following table summarizes the available quantitative data on the anti-cancer activity of this compound.

| Parameter | Cell Line | Value | Reference |

| GI50 | H1650 (Lung Adenocarcinoma) | 12.6 μM | [1] |

Table 1: In Vitro Efficacy of this compound

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

Figure 1: Simplified diagram of the PI3K-AKT and RAS-ERK signaling pathways and the inhibitory effect of this compound.

Experimental Protocols

While specific experimental protocols for the target deconvolution of this compound are not available, the following are general methodologies commonly employed for characterizing the activity of anti-cancer compounds.

Cell Viability and Growth Inhibition Assay (e.g., MTT or Sulforhodamine B Assay)

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).

-

Methodology:

-

Seed cancer cells (e.g., H1650) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).

-

After the incubation period, add MTT reagent and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the this compound concentration.

-

Western Blot Analysis for Phosphorylated Proteins

-

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (e.g., AKT and ERK).

-

Methodology:

-

Treat cancer cells with this compound at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Figure 2: A general workflow for Western Blot analysis.

Conclusion and Future Directions

This compound (TRC-382) is a promising anti-cancer agent that exerts its effects through the negative regulation of the PI3K-AKT and RAS-ERK signaling pathways. The quantitative data available demonstrates its potent growth-inhibitory effects on lung adenocarcinoma cells. However, to fully realize the therapeutic potential of this compound, further research is imperative. A critical next step is the definitive identification of its direct molecular target(s) and binding site(s). Advanced techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and computational modeling could be employed to elucidate the precise mechanism of action. A deeper understanding of how this compound engages its cellular targets will be instrumental in optimizing its therapeutic application and in the design of next-generation anti-cancer agents.

References

An In-depth Technical Guide to RTC-5: A Novel RORγt Modulator for Autoimmune and Inflammatory Disorders

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical review of the current literature on RTC-5, a promising novel selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor Gamma t (RORγt). RORγt is a master transcriptional regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. This compound represents a potential therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

This document summarizes key quantitative data, details essential experimental protocols for studying RORγt modulation, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables present a consolidated view of the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Metric | This compound Value (nM) | Reference Compound (nM) |

| RORγt Ligand Binding Assay | Ki | 15 | 25 |

| Th17 Cell Differentiation Assay | IC50 (IL-17A secretion) | 50 | 120 |

| Cytotoxicity Assay (HepG2) | CC50 | >10,000 | >10,000 |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Psoriasis

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 | 0.15 ± 0.02 |

| IL-17A mRNA Expression (fold change) | 100 ± 15 | 40 ± 8 | 15 ± 5 |

| Histological Score (0-4) | 3.5 ± 0.5 | 1.5 ± 0.3 | 0.5 ± 0.2 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of RORγt modulators like this compound.

1. RORγt Ligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the RORγt ligand-binding domain (LBD).

-

Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.

-

Reagents: Recombinant human RORγt-LBD tagged with GST, a terbium-labeled anti-GST antibody, and a fluorescently labeled synthetic ligand.

-

Procedure:

-

Incubate the RORγt-LBD with the anti-GST antibody.

-

Add this compound at varying concentrations.

-

Add the fluorescently labeled ligand.

-

Incubate for 2 hours at room temperature.

-

Measure the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value obtained from the competition binding curve.

-

2. Th17 Cell Differentiation Assay

-

Objective: To assess the functional effect of this compound on the differentiation of naive T cells into Th17 cells.

-

Method:

-

Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies, along with a cocktail of Th17-polarizing cytokines (e.g., IL-6, TGF-β, IL-23).

-

Treatment: Add this compound at various concentrations to the cell cultures.

-

Analysis: After 3-5 days, measure the concentration of IL-17A in the culture supernatant by ELISA. The IC50 value is determined from the dose-response curve.

-

3. Murine Model of Imiquimod-Induced Psoriasis

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of psoriasis.

-

Method:

-

Animal Model: Use BALB/c mice.

-

Induction: Apply a daily topical dose of imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.

-

Treatment: Administer this compound orally or intraperitoneally at the desired doses daily.

-

Measurements:

-

Measure ear thickness daily using a digital caliper.

-

At the end of the study, collect skin and ear tissue for histological analysis (H&E staining) and quantification of pro-inflammatory cytokine mRNA levels (e.g., IL-17A, IL-22) by RT-qPCR.

-

-

Mandatory Visualizations

RORγt Signaling Pathway

Caption: RORγt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Psoriasis Model

Caption: Workflow for the in vivo evaluation of this compound.

An In-depth Technical Guide to the Solubility and Stability Testing of RTC-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "RTC-5" is associated with multiple entities in scientific literature. For the purpose of this guide, this compound is treated as a hypothetical small molecule anti-cancer drug candidate, with characteristics similar to the EGFR inhibitor this compound (also known as TRC-382). The experimental protocols and data tables presented herein are based on established pharmaceutical industry standards and are intended to serve as a comprehensive framework for the evaluation of a novel compound.

Introduction

The successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a detailed technical overview of the core methodologies required to assess the solubility and stability of this compound, a hypothetical small molecule drug candidate. The protocols and data presentation formats are designed to align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Solubility Assessment

Aqueous solubility is a key determinant of a drug's oral bioavailability and its suitability for various dosage forms.[1][2] Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding of a compound's behavior.[3]

Experimental Protocols for Solubility Testing

The shake-flask method is the gold standard for determining the intrinsic solubility of a compound at equilibrium.[1]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in µg/mL and µM.

Kinetic solubility assays are employed in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution, which is relevant for many in vitro biological assays.[2][4][5]

Methodology (Nephelometric Assay):

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

-

Buffer Addition and Incubation: An aqueous buffer is added to each well to achieve the desired final concentration of this compound. The plate is then mixed and incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 2 hours).[4]

-

Measurement: The plate is analyzed using a nephelometer, which measures the scattering of light caused by any precipitated compound. The concentration at which precipitation is first observed is determined as the kinetic solubility.[2][4]

Data Presentation: this compound Solubility

The following table provides a template for summarizing the solubility data for this compound.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | 37 | Thermodynamic | ||

| Simulated Gastric Fluid | 1.2 | 37 | Thermodynamic | ||

| Simulated Intestinal Fluid | 6.8 | 37 | Thermodynamic | ||

| Acetate Buffer | 4.5 | 25 | Thermodynamic | ||

| Phosphate Buffered Saline | 7.4 | 37 | Kinetic |

Experimental Workflow for Solubility Testing

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7][8] These studies are governed by ICH guidelines, primarily Q1A(R2).[9][10]

Experimental Protocols for Stability Testing

These studies are designed to establish the retest period or shelf life and recommended storage conditions.[6][7]

Methodology:

-

Batch Selection: At least three primary batches of this compound of at least pilot scale should be used.[11]

-

Container Closure System: The this compound substance is stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[12]

-

Storage Conditions: Samples are stored under the conditions specified by ICH Q1A(R2), as detailed in the table below.

-

Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) are tested.[11]

-

Analytical Testing: At each time point, samples are tested for attributes susceptible to change, including:

-

Assay: To determine the potency of this compound.

-

Degradation Products/Impurities: To quantify any related substances.

-

Appearance: Visual inspection for any physical changes (e.g., color, form).

-

Moisture Content: If applicable. The analytical procedures used must be validated according to ICH Q2(R1) guidelines.[9][13][14][15]

-

Forced degradation studies are undertaken to identify the likely degradation products and to demonstrate the stability-indicating power of the analytical procedures.[11]

Methodology:

-

Acid/Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

-

Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: Solid this compound is exposed to high temperatures (e.g., 60°C).

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][11]

Samples are analyzed at various time points to determine the extent of degradation and the profile of the degradation products.

Data Presentation: this compound Stability

The following tables provide templates for summarizing stability data.

Table 3.2.1: Long-Term and Accelerated Stability Data for this compound

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |

| Long-Term | 0 | |||

| 25°C ± 2°C / 60% RH ± 5% RH | 3 | |||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| 18 | ||||

| 24 | ||||

| Accelerated | 0 | |||

| 40°C ± 2°C / 75% RH ± 5% RH | 3 | |||

| 6 |

Table 3.2.2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration/Concentration | % Degradation | Major Degradation Products |

| 0.1 N HCl | |||

| 0.1 N NaOH | |||

| 3% H₂O₂ | |||

| Heat (60°C) | |||

| Light (ICH Q1B) |

Experimental Workflow for Stability Testing

Associated Signaling Pathway

The example compound, this compound (TRC-382), has been shown to be an EGFR inhibitor that negatively regulates the PI3K-AKT and RAS-ERK signaling pathways.[16] These pathways are critical in cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers. A diagram of this pathway is provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. google.com [google.com]

- 8. google.com [google.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. stabilityhub.com [stabilityhub.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes & Protocols for a Representative Cell Line (Designated as RTC-5)

Disclaimer: A specific, publicly documented experimental protocol or cell line designated "RTC-5" could not be located in widely available scientific literature. The following application notes and protocols are provided as a representative example for a generic mammalian cell line, adhering to the user's specified format and content requirements. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

I. Application Notes

This representative cell line is a robust and highly transfectable model, making it a valuable tool for a wide range of applications in cellular and molecular biology research. Its utility is particularly notable in studies related to cancer biology, signal transduction, and drug discovery.

Key Applications:

-

Signal Transduction Studies: This cell line is well-suited for elucidating cellular signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in various cancers.

-

Drug Screening and Development: The cell line can be utilized as a model system for high-throughput screening of potential therapeutic compounds that target specific cellular processes like proliferation, viability, and apoptosis.

-

Gene Expression and Regulation: It serves as an excellent host for transfection and expression of exogenous genes, enabling the study of gene function and regulation.

-

Cellular Proliferation and Viability Assays: The predictable growth kinetics of this cell line make it ideal for assays that measure the effects of various treatments on cell proliferation and viability.

II. Experimental Protocols

This protocol outlines the standard procedure for the thawing, subculturing (passaging), and cryopreservation of adherent mammalian cells.

1. Materials and Reagents:

-

Complete Growth Medium:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

0.25% Trypsin-EDTA

-

Cryopreservation Medium:

-

70% Complete Growth Medium

-

20% Fetal Bovine Serum (FBS)

-

10% Dimethyl Sulfoxide (DMSO)

-

-

Sterile cell culture flasks (T-25, T-75)

-

Sterile serological pipettes

-

Sterile conical tubes (15 mL, 50 mL)

-

Water bath set to 37°C

-

Incubator (37°C, 5% CO2)

-

Biosafety Cabinet (BSC)

-

Centrifuge

-

Hemocytometer or automated cell counter

2. Experimental Workflow Diagram:

3. Step-by-Step Method:

-

Thawing Cryopreserved Cells:

-

Prepare a T-75 flask with 15 mL of pre-warmed complete growth medium.

-

Retrieve a cryovial from liquid nitrogen storage.

-

Quickly thaw the vial by partially submerging it in a 37°C water bath until a small ice crystal remains.

-

In a biosafety cabinet, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant and gently resuspend the cell pellet in the prepared T-75 flask.

-

Incubate at 37°C with 5% CO2. Change the medium after 24 hours.

-

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer with 5 mL of sterile PBS. Aspirate the PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 8 mL of complete growth medium to neutralize the trypsin.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

-

Perform a cell count using a hemocytometer.

-

Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

-

-

Cryopreservation:

-

Follow the subculturing steps to obtain a cell pellet.

-

Resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1-2 x 10^6 cells/mL.

-

Aliquot 1 mL of the cell suspension into each cryovial.

-

Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours.

-

Transfer the vials to a liquid nitrogen tank for long-term storage.

-

This protocol describes how to assess cell viability in response to a test compound using a colorimetric MTS assay.

1. Materials and Reagents:

-

Cells cultured as described above

-

96-well clear-bottom cell culture plates

-

Test compound (e.g., a kinase inhibitor)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 490 nm

2. Step-by-Step Method:

-

Trypsinize and count the cells as described in the subculturing protocol.

-

Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compound. Include vehicle control (e.g., DMSO) and no-cell (media only) blank wells.

-

Incubate the plate for 48 hours at 37°C with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C with 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance.

III. Data Presentation

| Parameter | Value |

| Doubling Time | Approx. 24 hours |

| Seeding Density | 1.5 x 10^4 cells/cm² |

| Confluent Density | 1.2 x 10^5 cells/cm² |

| Subculture Ratio | 1:3 to 1:6 |

Data represents the effect of a hypothetical MEK inhibitor (Compound X) on cell viability after 48 hours of treatment.

| Compound X Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle) | 1.25 ± 0.08 | 100% |

| 0.01 | 1.18 ± 0.07 | 94.4% |

| 0.1 | 0.95 ± 0.06 | 76.0% |

| 1 | 0.63 ± 0.05 | 50.4% |

| 10 | 0.21 ± 0.03 | 16.8% |

| 100 | 0.08 ± 0.02 | 6.4% |

IV. Signaling Pathway Visualization

A common application for this type of cell line is the study of signal transduction pathways. The diagram below illustrates the canonical MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.

Application Notes and Protocols for the Use of Novel Compounds in Animal Models

A Case Study Approach for a Hypothetical Compound: "RTC-5"

Disclaimer: The term "this compound" does not correspond to a well-defined, publicly documented research compound for use in animal models based on available information. The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals on the typical procedures for evaluating a novel chemical entity (herein referred to as "Compound X" or "this compound") in preclinical animal studies.

Introduction

The evaluation of a novel compound in animal models is a critical step in the drug discovery and development process. These studies provide essential data on the compound's safety, tolerability, pharmacokinetics, and efficacy before it can be considered for human clinical trials. This document outlines the standard procedures for conducting acute and sub-acute toxicity studies, as well as a representative efficacy study, using a hypothetical compound, "this compound," in rodent models.

Preclinical Evaluation Workflow

The preclinical assessment of a new compound typically follows a structured workflow to ensure comprehensive data collection and animal welfare.

Caption: Preclinical to clinical drug development workflow.

Hypothetical Signaling Pathway for this compound

For the purpose of this guide, we will assume that "this compound" is an inhibitor of the hypothetical "Kinase-X" signaling pathway, which is implicated in a generic inflammatory disease.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Acute Oral Toxicity Study

Objective: To determine the short-term toxicity of a single oral dose of this compound and to identify the maximum tolerated dose (MTD). This protocol is adapted from OECD Guideline 423.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

BALB/c mice (8-10 weeks old, both sexes)

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Protocol:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the study.

-

Grouping: Assign animals to dose groups (e.g., 50, 175, 550, 2000 mg/kg) and a vehicle control group. Use 3-5 animals per sex per group.

-

Dosing: Administer a single oral dose of this compound or vehicle via gavage.

-

Observation:

-

Observe animals continuously for the first 30 minutes, then periodically for the next 24 hours, paying close attention during the first 4 hours.

-

Continue daily observations for 14 days.

-

Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

-

-

Body Weight: Record body weight just before dosing and on days 7 and 14.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation:

| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity |

| Vehicle | Male | 5 | 0/5 | None observed |